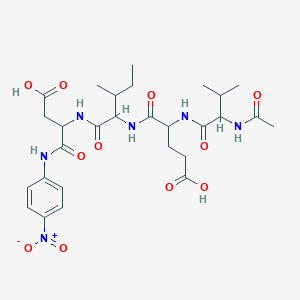

N-acetyl-Val-Glu-Ile-Asp-pNA

Description

Overview of Synthetic Peptide Substrates in Protease Enzymology

Proteases are enzymes that catalyze the breakdown of proteins, a process known as proteolysis. To study the activity and specificity of these enzymes, researchers often utilize synthetic peptide substrates. nih.govmdpi.com These are artificially created short chains of amino acids designed to mimic the natural cleavage sites of a specific protease. chemimpex.com The use of synthetic peptides allows for the precise investigation of enzyme kinetics and the screening of potential inhibitors. nih.gov

A common feature of these synthetic substrates is the attachment of a reporter molecule, which can be either chromogenic or fluorogenic. scbt.com In the case of chromogenic substrates, cleavage of the peptide by the protease releases a colorless molecule that then undergoes a chemical change to become colored. The intensity of this color, which can be measured using a spectrophotometer, is directly proportional to the enzyme's activity. bosterbio.com This method provides a straightforward and quantifiable way to monitor protease function in various experimental settings. scbt.com

Significance of N-acetyl-Val-Glu-Ile-Asp-pNA as a Research Tool

This compound is a highly specific colorimetric substrate for caspase-6, a key executioner enzyme in the apoptotic pathway. tribioscience.comapexbt.comcpcscientific.com The peptide sequence Val-Glu-Ile-Asp (VEID) is based on the cleavage site in lamin A, a nuclear envelope protein that is a natural substrate of caspase-6. apexbt.commedchemexpress.commedchemexpress.com The "pNA" portion of the compound is p-nitroanilide, a chromogenic leaving group. tribioscience.com

When caspase-6 cleaves the peptide bond after the aspartic acid (Asp) residue, it liberates p-nitroaniline (pNA). bosterbio.com This released pNA has a distinct yellow color and a maximum absorbance at a wavelength of 405 nm. bosterbio.comcreative-biolabs.com By measuring the change in absorbance at this wavelength over time, researchers can accurately determine the activity of caspase-6 in a sample. bosterbio.comapexbt.com This makes Ac-VEID-pNA an invaluable reagent for a variety of research applications, including:

Quantifying caspase-6 activity: It allows for the precise measurement of caspase-6 activity in cell lysates, tissue extracts, and purified enzyme preparations. tribioscience.comcreative-biolabs.com

Studying apoptosis: As caspase-6 is a central player in apoptosis, Ac-VEID-pNA is used to investigate the molecular events that occur during this process. apexbt.com

High-throughput screening: The simplicity and reliability of the assay make it suitable for screening large libraries of compounds to identify potential inhibitors of caspase-6, which may have therapeutic applications.

The specificity of Ac-VEID-pNA for caspase-6, among other similar cysteine proteases that recognize the VEID sequence, provides a targeted approach to studying its function. apexbt.com While other caspases have different substrate specificities, such as DEVD for caspase-3, the VEID sequence ensures a focused investigation of caspase-6 activity. scbt.com

Detailed Research Findings

The utility of this compound as a caspase-6 substrate is well-documented in the scientific literature. The kinetic parameters for the interaction between Ac-VEID-pNA and caspase-6 have been determined, with a Michaelis constant (Km) of 30 µM and a catalytic efficiency (kcat/Km) of 168,000 M⁻¹s⁻¹. apexbt.com These values indicate a high affinity and efficient cleavage of the substrate by the enzyme.

The assay using Ac-VEID-pNA is straightforward and can be performed in a 96-well plate format, making it suitable for high-throughput analysis. bosterbio.com A typical assay involves incubating the sample containing caspase-6 with the Ac-VEID-pNA substrate and measuring the absorbance at 405 nm at various time points. absin.net The rate of pNA release is then used to calculate the enzyme's activity. bosterbio.com

Properties

Molecular Formula |

C28H40N6O11 |

|---|---|

Molecular Weight |

636.7 g/mol |

IUPAC Name |

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H40N6O11/c1-6-15(4)24(33-25(40)19(11-12-21(36)37)31-27(42)23(14(2)3)29-16(5)35)28(43)32-20(13-22(38)39)26(41)30-17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39) |

InChI Key |

VXTVKOWKXXPPNE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

Origin of Product |

United States |

Methodological Frameworks for N Acetyl Val Glu Ile Asp Pna Utilization

Principles of Colorimetric Assays for Protease Activity Quantification

Colorimetric assays utilizing N-acetyl-Val-Glu-Ile-Asp-pNA are founded on the principle that the enzymatic hydrolysis of the substrate releases a chromophore, p-nitroaniline (pNA), which imparts a yellow color to the solution. The intensity of this color, which is directly proportional to the amount of pNA released, can be quantified to determine the activity of the enzyme. nih.gov This method provides a straightforward and convenient means for assaying protease activity. cephamls.comelabscience.comtribioscience.com

Mechanism of p-Nitroaniline (pNA) Release and Detection

The core of the assay lies in the enzymatic cleavage of the amide bond linking the peptide sequence (N-acetyl-Val-Glu-Ile-Asp) to the p-nitroaniline molecule. Specific proteases, such as caspases, recognize the tetrapeptide sequence and catalyze the hydrolysis of this bond. researchgate.net This reaction liberates free p-nitroaniline, a chromogenic molecule. scbt.comrndsystems.com The release of pNA results in a measurable change in the absorbance of the solution, allowing for the detection of enzymatic activity. cephamls.com

Spectrophotometric Measurement Protocols and Wavelength Specificity

The quantification of released p-nitroaniline is achieved through spectrophotometry. The liberated pNA exhibits a distinct absorbance maximum, allowing for its detection without interference from the un-cleaved substrate. The absorbance of the yellow-colored pNA is typically measured at a wavelength of 405 nm. cephamls.comelabscience.com For accurate measurements, it is recommended to use quartz cuvettes, as plastic cuvettes may attenuate the absorption at this wavelength. cephamls.com The assay can be adapted for use in a 96-well plate format with an ELISA plate reader or in a larger volume with a standard spectrophotometer. cephamls.comsigmaaldrich.com

Calibration and Standard Curve Generation for pNA Quantification

To accurately determine the concentration of pNA released during the enzymatic reaction, a standard calibration curve is essential. cephamls.com This is generated by preparing a series of solutions with known concentrations of free p-nitroaniline and measuring their absorbance at 405 nm. sigmaaldrich.com The resulting data, plotting absorbance versus pNA concentration, yields a standard curve. This curve can then be used to convert the absorbance values obtained from the enzymatic assay into the molar amount of pNA produced, thereby quantifying the enzyme's activity. cephamls.com

Below is a representative table illustrating the data used to generate a p-nitroaniline standard curve.

| pNA Concentration (µM) | Absorbance at 405 nm |

| 0 | 0.000 |

| 25 | 0.263 |

| 50 | 0.525 |

| 100 | 1.050 |

| 150 | 1.575 |

| 200 | 2.100 |

Optimization Strategies for Enzymatic Assays

The efficiency and accuracy of an enzymatic assay using this compound are highly dependent on the reaction conditions. Optimizing these parameters is crucial for obtaining reliable and reproducible results.

Effects of Buffer Composition and pH on Hydrolysis

The composition of the assay buffer significantly influences the rate of enzymatic hydrolysis. A typical buffer for caspase assays includes several key components: a buffering agent such as HEPES to maintain a stable pH, a non-ionic detergent like CHAPS to aid in protein solubilization, sucrose (B13894) for enzyme stabilization, a reducing agent like DTT to maintain the enzyme in an active state, and EDTA to chelate divalent cations that might interfere with the reaction. sigmaaldrich.com

The pH of the buffer is a critical parameter, as enzyme activity is highly pH-dependent. Most caspases exhibit optimal activity at a neutral pH, typically around 7.5. sigmaaldrich.com Deviations from the optimal pH can lead to a significant decrease in the rate of substrate cleavage.

The following table demonstrates the hypothetical effect of pH on the relative activity of a protease cleaving this compound.

| pH | Relative Enzyme Activity (%) |

| 6.0 | 45 |

| 6.5 | 70 |

| 7.0 | 95 |

| 7.5 | 100 |

| 8.0 | 85 |

| 8.5 | 60 |

Temperature Dependence of this compound Cleavage

Temperature is another crucial factor that affects the rate of enzymatic reactions. Generally, an increase in temperature leads to a higher reaction rate, as it increases the kinetic energy of both the enzyme and the substrate molecules. However, beyond an optimal temperature, the enzyme's structure begins to denature, leading to a rapid loss of activity. The optimal temperature for enzymatic cleavage of this compound must be determined empirically for the specific protease being studied.

An illustrative example of the effect of temperature on the rate of substrate hydrolysis is presented in the table below.

| Temperature (°C) | Reaction Rate (µM pNA/min) |

| 20 | 0.5 |

| 25 | 0.8 |

| 30 | 1.2 |

| 37 | 2.0 |

| 45 | 1.5 |

| 55 | 0.4 |

Substrate Concentration Range Determination for Kinetic Studies

A critical aspect of characterizing the enzymatic activity of caspase-6 with Ac-VEID-pNA is the determination of the appropriate substrate concentration range for kinetic studies. This process is fundamental to understanding the enzyme's efficiency and its interaction with the substrate, typically defined by the Michaelis-Menten kinetic parameters, Km and kcat.

To ascertain the optimal concentration range, a series of enzyme assays are performed with a fixed concentration of purified caspase-6 and varying concentrations of Ac-VEID-pNA. The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 405 nm, which corresponds to the release of the chromophore p-nitroanilide (pNA) upon substrate cleavage.

A typical experimental design involves incubating a constant amount of recombinant human caspase-6 with Ac-VEID-pNA concentrations spanning a wide range, for instance, from micromolar to millimolar levels. The initial reaction velocities (v0) are then plotted against the substrate concentrations ([S]). This graphical representation, known as a Michaelis-Menten plot, allows for the estimation of the Km value, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For accurate determination of kinetic parameters, it is recommended to use substrate concentrations both below and above the estimated Km.

In a study investigating caspase-6 kinetics with a similar fluorogenic substrate, Ac-VEID-AFC, researchers utilized a substrate concentration range of 1–150 µM. nih.gov This range allowed for the accurate determination of the Km and kcat values for caspase-6. While specific kinetic constants for the pNA-conjugated substrate may vary, a similar methodological approach is applicable. The data generated from such an experiment can be compiled into a table to visualize the relationship between substrate concentration and reaction velocity.

| Substrate Concentration [Ac-VEID-pNA] (µM) | Initial Reaction Velocity (v₀) (absorbance units/min) |

| 10 | 0.005 |

| 25 | 0.011 |

| 50 | 0.020 |

| 100 | 0.035 |

| 200 | 0.055 |

| 400 | 0.075 |

| 800 | 0.090 |

This table presents hypothetical data for illustrative purposes, demonstrating the expected trend in a kinetic experiment with caspase-6 and Ac-VEID-pNA.

By performing a non-linear regression analysis on this data using the Michaelis-Menten equation, precise values for Km and Vmax can be calculated. The turnover number (kcat) can then be determined if the enzyme concentration is known. This systematic approach ensures that subsequent enzymatic assays and inhibitor screenings are conducted under optimal and informative conditions.

High-Throughput Screening Applications

This compound is a well-suited substrate for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of caspase-6. The colorimetric nature of the assay, which involves a simple absorbance measurement, makes it amenable to automation and miniaturization in 96-well or 384-well plate formats.

An HTS assay using Ac-VEID-pNA typically involves the following steps:

Assay Miniaturization and Optimization: The assay is first optimized for the specific microplate format, including the determination of optimal volumes of enzyme, substrate, and test compounds. The concentration of Ac-VEID-pNA is usually kept at or near its Km value to ensure sensitivity to competitive inhibitors.

Compound Library Screening: A large library of chemical compounds is screened by adding each compound to a reaction mixture containing caspase-6 and Ac-VEID-pNA.

Signal Detection: After a defined incubation period, the absorbance at 405 nm is measured using a microplate reader. A decrease in the absorbance signal compared to a control (containing no inhibitor) indicates potential inhibition of caspase-6 activity.

Hit Identification and Confirmation: Compounds that produce a significant reduction in signal are identified as "hits." These hits are then subjected to confirmatory screens and dose-response analyses to determine their potency (e.g., IC50 value).

The robustness and reliability of an HTS assay are often evaluated using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Below is a representative data table from a hypothetical HTS campaign for caspase-6 inhibitors using Ac-VEID-pNA.

| Compound ID | Concentration (µM) | Caspase-6 Activity (% of Control) | Hit |

| Cmpd-001 | 10 | 98.5 | No |

| Cmpd-002 | 10 | 102.1 | No |

| Cmpd-003 | 10 | 45.2 | Yes |

| Cmpd-004 | 10 | 95.7 | No |

| Cmpd-005 | 10 | 15.8 | Yes |

| Cmpd-006 | 10 | 105.3 | No |

This table illustrates how data from an HTS run might be presented, with compounds showing significant inhibition of caspase-6 activity flagged as hits for further investigation.

Following the primary screen, hit compounds would undergo further characterization, including selectivity profiling against other caspases to ensure specificity for caspase-6. The use of Ac-VEID-pNA in the initial HTS phase provides a cost-effective and efficient method for rapidly identifying promising lead compounds for the development of new therapeutics targeting caspase-6.

Enzymatic Specificity and Selectivity Profiling of N Acetyl Val Glu Ile Asp Pna

N-acetyl-Val-Glu-Ile-Asp-pNA as a Substrate for Caspase-6

N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-L-α-asparagine, commonly abbreviated as this compound or Ac-VEID-pNA, is a synthetic tetrapeptide substrate designed to specifically measure the proteolytic activity of Caspase-6. The compound consists of the peptide sequence Val-Glu-Ile-Asp, which is recognized by Caspase-6, conjugated to a p-nitroaniline (pNA) chromophore. Upon cleavage of the peptide bond following the aspartate residue by an active Caspase-6 enzyme, the pNA is released. This free pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm, providing a direct and convenient method for assaying Caspase-6 activity.

Caspase-6 Recognition Sequence: Val-Glu-Ile-Asp (VEID)

The specificity of this compound for Caspase-6 is primarily determined by the tetrapeptide sequence Val-Glu-Ile-Asp (VEID). Caspases recognize and cleave their substrates at specific four-amino-acid sequences, with the cleavage occurring after the fourth residue (P1), which is invariably an aspartic acid. The preceding three amino acids (P4, P3, and P2) contribute significantly to the binding affinity and specificity for different caspases. For Caspase-6, the preferred recognition motif is VEID. This sequence was identified through studies of natural Caspase-6 substrates, such as lamin A/C, a nuclear envelope protein that is a key target of Caspase-6 during apoptosis. The cleavage of lamin A/C by Caspase-6 occurs at the sequence VEID.

Role of Caspase-6 in Apoptotic and Other Proteolytic Pathways Elucidation

The use of this compound has been instrumental in elucidating the multifaceted roles of Caspase-6. While initially categorized as an executioner caspase in the apoptotic cascade, studies utilizing this substrate have revealed its involvement in other cellular processes.

In the context of apoptosis, assays based on the cleavage of Ac-VEID-pNA have confirmed the activation of Caspase-6 in response to various apoptotic stimuli. This has allowed researchers to position Caspase-6 within the broader caspase network, demonstrating its activation by upstream initiator caspases and its own ability to cleave downstream targets, contributing to the dismantling of the cell.

Beyond apoptosis, the specific measurement of Caspase-6 activity using Ac-VEID-pNA has been crucial in linking this enzyme to neurodegenerative disorders such as Huntington's and Alzheimer's disease. In these conditions, aberrant Caspase-6 activation is thought to contribute to neuronal dysfunction and death through the cleavage of specific neuronal proteins. The ability to specifically quantify Caspase-6 activity in cell and tissue lysates has provided a valuable tool for investigating the pathological mechanisms of these diseases and for screening potential therapeutic inhibitors.

Comparative Substrate Analysis with Other Caspases and Related Proteases

While this compound is a preferential substrate for Caspase-6, it is essential to understand its selectivity profile in comparison to other closely related enzymes to ensure accurate interpretation of experimental results.

Differentiation from Caspase-3 (Ac-DEVD-pNA) Substrates

Caspase-3 is a primary executioner caspase, and its activity is commonly measured using the chromogenic substrate N-acetyl-Asp-Glu-Val-Asp-pNA (Ac-DEVD-pNA). While both Caspase-3 and Caspase-6 are executioner caspases, they exhibit distinct substrate preferences. Studies have shown that while Caspase-3 can cleave Ac-VEID-pNA to some extent, its efficiency is significantly lower than that of Caspase-6. Conversely, Caspase-6 shows very limited activity towards the canonical Caspase-3 substrate, Ac-DEVD-pNA. This difference in substrate preference allows for the differentiation of their respective activities in a mixed sample, often by using specific inhibitors in parallel assays to confirm the identity of the active caspase.

One study reported the Michaelis constant (Km) for the cleavage of Ac-DEVD-pNA by Caspase-6 to be 180 µM, which is significantly higher than the Km for Caspase-3 with the same substrate (11 µM), indicating a much lower affinity of Caspase-6 for the DEVD sequence. caymanchem.com

Discrimination from Caspase-8 (Ac-IETD-pNA) Substrates

Caspase-8 is an initiator caspase that plays a crucial role in the extrinsic apoptotic pathway. Its activity is typically assayed using the substrate N-acetyl-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA). Research indicates that Ac-IETD-pNA can also be cleaved by other caspases, including Caspase-6. apexbt.com However, the kinetic parameters generally favor Caspase-8. The relative rates of cleavage of Ac-VEID-pNA and Ac-IETD-pNA by Caspase-6 and Caspase-8 allow for their discrimination. Caspase-6 demonstrates a clear preference for the VEID sequence over the IETD sequence. Therefore, by comparing the enzymatic activity on both substrates, researchers can infer the relative contributions of Caspase-6 and Caspase-8.

Broadening Specificity: Investigating Alternative Enzyme Interactions

While this compound is primarily designed and utilized as a specific substrate for Group III caspases, the investigation into its potential interactions with other enzymes is crucial for a comprehensive understanding of its selectivity. The VEID sequence is highly characteristic of substrates for caspases-6, -8, and -9. nih.govresearchgate.net However, the landscape of protease specificity is complex, with potential for substrate overlap.

Research into broad-spectrum protease profiling often utilizes libraries of peptide substrates to test against various enzyme families. While Ac-VEID-pNA is a well-established tool for studying specific caspases, its cleavage by other, non-caspase proteases is not widely reported, underscoring its high specificity. chemimpex.com The stringent requirement for an aspartic acid residue at the P1 position by caspases is a primary determinant of this specificity, as many other protease families (e.g., serine proteases, metalloproteinases) have different amino acid preferences at this key position. nih.govnih.gov Nevertheless, complete enzymatic profiling would require screening Ac-VEID-pNA against a diverse panel of proteases to definitively exclude off-target cleavage, which could be relevant in complex biological samples where multiple proteases are active.

Molecular Determinants of Substrate Recognition

The recognition of the this compound substrate by caspases is a highly specific process governed by molecular interactions between the substrate's amino acid residues (termed P4-P3-P2-P1) and corresponding binding pockets (termed S4-S3-S2-S1) in the enzyme's active site. researchgate.net This interaction is fundamental to the catalytic function of caspases and dictates their substrate specificity.

Amino Acid Preferences at P1-P4 Positions

The specificity of a caspase for its substrate is predominantly determined by the amino acid sequence of the substrate, particularly the four residues N-terminal to the cleavage site (P4-P1). nih.gov Caspases are categorized into three groups based on their preferred P4-P1 sequences. nih.govresearchgate.net this compound, with its VEID sequence, is a canonical substrate for Group III caspases (caspase-6, -8, -9, -10), which recognize the sequence (L/V/I)EXD. nih.govresearchgate.net

P1 Position (Asp): A near-absolute requirement for all caspases is an Aspartic acid (Asp) residue at the P1 position. nih.govnih.gov The enzyme's S1 pocket is specifically structured to accommodate the negatively charged side chain of Asp, making this the primary recognition feature. researchgate.net

P2 Position (Ile): The P2 position influences the rate of cleavage. For Group III caspases, there is a preference for small hydrophobic residues. The Isoleucine (Ile) in the VEID sequence fits well within this preference.

P3 Position (Glu): The S3 pocket is relatively plastic and can accommodate various residues. core.ac.uk The Glutamic acid (Glu) at the P3 position is characteristic of Group III caspase substrates. portlandpress.com

P4 Position (Val): The P4 position is a major determinant of substrate specificity among different caspases. researchgate.net The S4 pocket of Group III caspases accommodates hydrophobic residues like Valine (Val), Leucine, or Isoleucine. nih.gov

The following table summarizes the amino acid preferences for Group III caspases at the P1-P4 positions.

| Position | Preferred Amino Acids for Group III Caspases | Residue in Ac-VEID-pNA |

| P4 | Valine (V), Leucine (L), Isoleucine (I) | Valine (V) |

| P3 | Glutamic Acid (E) | Glutamic Acid (E) |

| P2 | Various (e.g., Histidine, Isoleucine) | Isoleucine (I) |

| P1 | Aspartic Acid (D) | Aspartic Acid (D) |

Enzyme Active Site Architecture and Substrate Binding Pockets

The active site of a caspase is a groove on the enzyme's surface that contains the catalytic dyad (Cysteine and Histidine) and the substrate-binding pockets (S1-S4). researchgate.netnih.gov The precise architecture of these pockets dictates the enzyme's specificity.

S1 Pocket: This is a deep, basic pocket containing a critical arginine residue that forms a salt bridge with the carboxylate side chain of the P1 Asp residue, anchoring the substrate in the correct orientation for cleavage. nih.govnih.govcore.ac.uk This interaction is highly conserved across all caspases. nih.gov

S2 Pocket: The S2 pocket is typically a small, nonpolar pocket formed by aromatic residues. core.ac.uk It favors small hydrophobic amino acids at the P2 position of the substrate, such as the Isoleucine in VEID.

S3 Pocket: The S3 pocket is more solvent-exposed and less restrictive than the other pockets, allowing it to accommodate a wider variety of residues, including the larger, charged Glutamic acid of the VEID sequence. core.ac.ukportlandpress.com

S4 Pocket: This subsite is often a shallow depression on the enzyme surface that recognizes the P4 residue. In Group III caspases, this pocket is shaped to favorably interact with hydrophobic side chains such as Valine. nih.govcore.ac.uk The specificity at the S4 pocket is a key factor distinguishing the different caspase groups. researchgate.net

Conformational Dynamics of Enzyme-Substrate Complex Formation

The binding of a substrate like this compound to a caspase is not a simple lock-and-key mechanism but a dynamic process involving conformational changes in both the enzyme and the substrate. While some studies suggest that the substrate-binding pocket of caspases is largely pre-formed, others reveal significant structural rearrangements upon substrate binding. nih.gov

Upon initial interaction, loops surrounding the active site can shift to properly position the substrate for catalysis. nih.gov For instance, molecular dynamics simulations of caspase-6 have shown that substrate binding induces a conformational transition characterized by the structural rearrangement of the substrate-binding site. nih.gov This involves changes in the helices and loops that form the active site, leading to a more compact and catalytically competent conformation. Hydrogen bond networks between these structural elements are critical for stabilizing the active conformation. nih.gov These dynamic changes ensure a high degree of specificity and efficient catalysis, as the enzyme molds itself to the incoming substrate, optimizing the alignment of the catalytic residues with the scissile bond of the substrate. nih.gov

Evolutionary Insights into Caspase Substrate Specificity

The evolution of the caspase family provides a compelling example of functional diversification through changes in substrate specificity. The fundamental requirement for Aspartic acid at the P1 position is a highly conserved feature, suggesting its presence in the ancestral caspase. nih.gov This core specificity likely provided a foundation for the evolution of distinct signaling pathways for apoptosis and inflammation.

The divergence of caspases into their respective groups (I, II, and III) was driven primarily by mutations that altered the architecture of the S4 binding pocket. nih.govresearchgate.net This led to the evolution of distinct preferences for the P4 residue, allowing different caspases to cleave unique sets of protein substrates. This diversification enabled the development of complex, hierarchical proteolytic cascades where initiator caspases (like caspase-8 and -9, which recognize VEID-like sequences) activate executioner caspases (like caspase-3), which in turn cleave a broad range of cellular proteins.

Studies comparing caspase substrates across different species have shown that while the short linear recognition motifs (like VEID) are conserved among closely related species, the specific protein substrates are not always conserved. escholarship.org This suggests that while the enzymes' core specificity has been maintained, the downstream targets of caspase activity have evolved, allowing for species-specific regulation of cellular processes like apoptosis. The conservation of distinct substrate specificities highlights the evolutionary pressure to maintain separate pathways for inflammation and programmed cell death.

Kinetic Characterization of N Acetyl Val Glu Ile Asp Pna Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters

The interaction between an enzyme and its substrate, such as caspase-6 and Ac-VEID-pNA, is often described by Michaelis-Menten kinetics. This model relates the initial velocity of the reaction (V₀) to the substrate concentration ([S]) through key parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).

The Michaelis constant, Km, represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity between the enzyme and its substrate; a lower Km value indicates a higher affinity. To determine the Km for Ac-VEID-pNA hydrolysis, a series of experiments are conducted where the initial reaction velocity is measured at various substrate concentrations while keeping the enzyme concentration constant. The resulting data are then plotted as initial velocity versus substrate concentration, and the data are fit to the Michaelis-Menten equation.

Research on various forms of caspase-6 has shown that the removal of the prodomain or the intersubunit linker does not significantly impact the Km value, suggesting these regions are not directly involved in substrate binding catalysis. umass.edu Studies on different caspase-6 variants have reported Km values for a VEID-containing substrate, which are presented in the table below.

| Caspase-6 Variant | Km (µM) |

| Caspase-6 (D23A D179A) | 160 ± 10 |

| Caspase-6 (D23A D193A) | 160 ± 20 |

| Constitutive Two-Chain (CT) Caspase-6 | 170 ± 20 |

Data adapted from Hardy, J.A. et al. (2010). umass.edu

The maximum velocity, Vmax, is the rate of the reaction when the enzyme is fully saturated with the substrate. The catalytic constant, kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated using the equation kcat = Vmax / [E]T, where [E]T is the total active enzyme concentration. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Similar to the Km values, studies have shown that the kcat for caspase-6 is largely unaffected by the presence or absence of the prodomain or intersubunit linker, indicating that the core enzyme structure is sufficient for catalysis. umass.edu

| Caspase-6 Variant | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Caspase-6 (D23A D179A) | 1.8 ± 0.1 | 11,250 |

| Caspase-6 (D23A D193A) | 1.8 ± 0.1 | 11,250 |

| Constitutive Two-Chain (CT) Caspase-6 | 1.9 ± 0.1 | 11,176 |

Data adapted from Hardy, J.A. et al. (2010). umass.edu

Initial Velocity Kinetics and Steady-State Analysis

The kinetic characterization of Ac-VEID-pNA hydrolysis relies on steady-state analysis, where the rate of formation of the enzyme-substrate complex is assumed to be equal to the rate of its breakdown. Experiments are designed to measure the initial velocity (V₀) of the reaction before significant product accumulation occurs or substrate concentration changes. This is achieved by continuously monitoring the absorbance of the released pNA over a short period immediately after mixing the enzyme and substrate.

The assay is typically performed in a buffer solution at a specific pH and temperature. The reaction is initiated by adding a known concentration of the enzyme (e.g., caspase-6) to a solution containing a specific concentration of Ac-VEID-pNA. The change in absorbance at 400-405 nm is recorded over time. The initial linear portion of the resulting curve is used to calculate the initial velocity, often expressed in units of absorbance change per minute or concentration of product formed per minute. By repeating this process for a range of Ac-VEID-pNA concentrations, a dataset is generated that can be used to determine the Michaelis-Menten parameters.

Active Site Titration Methodologies using N-acetyl-Val-Glu-Ile-Asp-aldehyde (Ac-VEID-CHO)

To accurately determine kinetic parameters like kcat, the precise concentration of active enzyme must be known. Active site titration is a technique used to quantify the number of catalytically active enzyme molecules in a preparation. This is often accomplished using a highly potent and specific inhibitor that forms a stable, often covalent, bond with the active site.

N-acetyl-Val-Glu-Ile-Asp-aldehyde (Ac-VEID-CHO) is a potent, reversible peptide aldehyde inhibitor of caspases that recognize the VEID sequence. nih.gov It has shown high potency against caspase-6, with reported IC₅₀ values as low as 16.2 nM. medchemexpress.commedchemexpress.com Although aldehyde inhibitors are reversible, they can be used for active site titration by incubating the enzyme with increasing concentrations of the inhibitor and measuring the residual enzyme activity using the Ac-VEID-pNA substrate. The point at which all enzyme activity is abolished corresponds to the concentration of active enzyme sites. This methodology allows for the standardization of enzyme preparations, ensuring that kinetic data are reliable and reproducible.

Enzyme Inhibition Studies Utilizing N-acetyl-Val-Glu-Ile-Asp-pNA as a Substrate

Ac-VEID-pNA is frequently used as the substrate in enzyme inhibition assays to screen for and characterize inhibitors of caspase-6. In these studies, the rate of Ac-VEID-pNA hydrolysis is measured in the absence and presence of various concentrations of a potential inhibitor.

By analyzing the effect of the inhibitor on the reaction kinetics, key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) can be determined. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Furthermore, by performing kinetic analyses at different substrate and inhibitor concentrations, the mode of inhibition can be elucidated. For example, in a study identifying allosteric inhibitors of caspase-6, kinetic analyses were performed using Ac-VEID-pNA as the substrate. nih.gov The resulting data, when plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]), showed lines converging to the left of the y-axis, a characteristic of noncompetitive inhibition. nih.gov This indicates that the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), reducing its catalytic activity without preventing substrate binding.

Example of Caspase-6 Inhibition Data:

| Compound | % Inhibition (at 100 µM) | IC₅₀ (µM) |

| C13 | 86.7 ± 1.8 | 13.2 ± 2.5 |

| S10 | 42.6 ± 3.4 | 30.2 ± 6.8 |

| C7 | 92.0 ± 0.3 | 44.1 ± 4.6 |

Data from a colorimetric Ac-VEID-pNA cleavage assay. Adapted from Le, et al. (2019). nih.gov

Advanced Research Applications of N Acetyl Val Glu Ile Asp Pna

Elucidation of Proteolytic Cascade Mechanisms

Proteolytic cascades, where a series of proteases sequentially activate one another, are fundamental to many biological processes. The specificity of Ac-VEID-pNA allows researchers to precisely monitor the activation of a key player in these cascades, caspase-6, and delineate its role in both well-established and newly discovered cellular pathways.

Apoptosis, or programmed cell death, is executed by a family of caspases that function in a hierarchical cascade. nih.gov This cascade is broadly divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7). researchgate.netacs.org In the canonical apoptosis pathway, initiator caspases are activated by pro-apoptotic signals and, in turn, proteolytically process and activate the executioner caspases. nih.govpatsnap.com

Ac-VEID-pNA is instrumental in studying the kinetics and hierarchical position of caspase-6 activation within this cascade. Research has demonstrated that caspase-6 can be activated by other caspases, including caspase-3, -7, -8, and -10. doaj.orgpeptanova.denih.gov By using Ac-VEID-pNA in cell lysates, researchers can measure the precise timing of caspase-6 activation relative to other caspases. For instance, real-time imaging studies in Jurkat T cells undergoing apoptosis revealed the sequential activation of caspase-3 followed by the downstream activation of caspase-6, confirming a conserved hierarchical ordering. peptanova.de

Once active, executioner caspases cleave a host of cellular proteins, leading to the characteristic morphological changes of apoptosis. Caspase-6 is uniquely responsible for the cleavage of nuclear lamin A/C, which contributes to the breakdown of the nuclear envelope. nih.govnih.gov The VEID sequence in the substrate is derived from this lamin A cleavage site, making Ac-VEID-pNA a highly relevant tool for studying this specific downstream event. nih.gov Assays employing this substrate allow for the quantification of the enzymatic activity responsible for dismantling critical cellular structures during the final stages of apoptosis. peptanova.de

Increasing evidence reveals that caspase-6 plays critical roles in cellular processes distinct from its executioner function in apoptosis. nih.govnih.gov The use of Ac-VEID-pNA to detect caspase-6 activity has been pivotal in uncovering these non-canonical pathways, particularly in the contexts of neurodegeneration and innate immunity.

In several neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease, active caspase-6 is present in affected brain regions, often in the absence of classic apoptotic morphology. nih.govnih.govd-nb.info This suggests a function distinct from cell death execution. In Huntington's disease, caspase-6 cleaves the mutant huntingtin (Htt) protein, a critical event for the development of neuropathological features. d-nb.info Similarly, in Alzheimer's disease, caspase-6 cleaves the amyloid precursor protein (APP). nih.govnih.gov These cleavage events can lead to the generation of protein fragments that aggregate and contribute to neuronal dysfunction. nih.govnih.gov Ac-VEID-pNA-based assays are crucial for detecting the aberrant caspase-6 activity that drives these pathological, non-apoptotic events.

Beyond neurodegeneration, caspase-6 is implicated in the regulation of the innate immune system. Studies have shown its involvement in ZBP1-NLRP3 inflammasome activation, a key component of the body's defense against viral infections like the influenza A virus (IAV). peptanova.denih.gov Caspase-6 can promote programmed cell death pathways associated with inflammation, such as pyroptosis and necroptosis. peptanova.denih.gov In these contexts, Ac-VEID-pNA provides a means to quantify the enzymatic activity of caspase-6 as it participates in immune signaling cascades that are separate from canonical apoptosis.

Mechanistic Studies of Peptide Hydrolysis

Ac-VEID-pNA is a powerful tool for conducting detailed mechanistic and kinetic studies of caspase-6. The hydrolysis of the peptide bond between the aspartate (Asp) residue and the p-nitroanilide (pNA) group by the enzyme's active site allows for precise characterization of its catalytic efficiency and substrate preferences.

The basic mechanism involves the recognition of the four-amino-acid sequence (Val-Glu-Ile-Asp) by the substrate-binding pocket of caspase-6. rsc.org Caspases are cysteine proteases that use a catalytic cysteine residue to perform a nucleophilic attack on the peptide bond C-terminal to the aspartate residue. researchgate.net This results in the cleavage of the substrate and the liberation of the pNA chromophore. The rate of this reaction can be monitored continuously by spectrophotometry, enabling the calculation of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide fundamental insights into the enzyme's affinity for the substrate and its turnover rate.

| Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

|---|---|---|---|---|

| Ac-VEID-AFC | 14.8 | 0.0117 | 790 | |

| Lamin A (full-length protein) | 0.012 | 0.0001 | 8,333 |

Role in Enzyme Engineering and Design Principles

The principles of enzyme engineering aim to create novel enzymes or modify existing ones to have altered substrate specificity, enhanced catalytic activity, or improved stability. Chromogenic substrates like Ac-VEID-pNA are foundational tools in this field, particularly for the development and screening of engineered proteases.

A primary application of Ac-VEID-pNA in this context is in high-throughput screening (HTS) for directed evolution experiments. peptanova.de Directed evolution mimics natural selection in a laboratory setting to evolve proteins with desired properties. This process involves generating large libraries of enzyme variants through mutagenesis and then screening these libraries to identify mutants with the desired function. The simple, colorimetric readout provided by the cleavage of Ac-VEID-pNA makes it an ideal substrate for HTS. patsnap.com For example, a researcher could screen a library of millions of protease variants to:

Identify variants with enhanced activity: Mutants that cleave Ac-VEID-pNA more rapidly would produce a stronger or faster color change, allowing for their easy identification.

Alter substrate specificity: To engineer a protease that no longer recognizes the VEID sequence, one could screen for variants that show no activity on Ac-VEID-pNA while retaining activity on a different target substrate. This is crucial for creating highly specific proteases for therapeutic or diagnostic applications, minimizing off-target effects.

Furthermore, by systematically studying how mutations in a protease affect its ability to cleave a well-defined substrate like Ac-VEID-pNA, researchers can deduce fundamental enzyme design principles. This includes understanding which amino acid residues in the enzyme's active site and surrounding regions are critical for substrate binding and catalysis. This knowledge informs the rational design of new enzymes with bespoke functionalities without the need for extensive library screening. d-nb.info

Application in Biomarker Discovery and Validation for Proteolytic Activity

A biomarker is a measurable indicator of a biological state or condition. There is a significant need for reliable biomarkers for the early diagnosis and monitoring of diseases characterized by aberrant proteolytic activity. The specific link between caspase-6 activation and the pathology of certain neurodegenerative diseases makes its activity a promising biomarker candidate. d-nb.info

Ac-VEID-pNA serves as a critical analytical tool for discovering and validating caspase-6 activity as a biomarker. Research has shown that active caspase-6 is present in the early stages of Alzheimer's disease and is associated with pathological lesions. d-nb.info Similarly, its activity is a prerequisite for the progression of Huntington's disease. d-nb.info

The application of Ac-VEID-pNA in this area involves developing quantitative assays to measure caspase-6 activity in clinically relevant samples, such as cerebrospinal fluid or tissue lysates from patients. An assay using Ac-VEID-pNA could be used to compare caspase-6 activity levels between healthy individuals and patients with a specific disease. A statistically significant increase in activity in the patient cohort would validate caspase-6 activation as a biomarker for that condition. This makes the substrate an indispensable tool for translating fundamental research on proteolytic pathways into potential diagnostic applications.

| Disease Context | Biological Sample | Rationale for Use | Potential Biomarker Indication |

|---|---|---|---|

| Alzheimer's Disease | Brain tissue lysates, Cerebrospinal fluid | Detecting early, non-apoptotic caspase-6 activation linked to APP cleavage. d-nb.info | Early disease detection, marker of pathological progression. |

| Huntington's Disease | Brain tissue lysates, Neuronal cell models | Quantifying caspase-6 activity responsible for cleaving mutant huntingtin. nih.govd-nb.info | Disease activity, potential therapeutic response marker for caspase-6 inhibitors. |

| Excitotoxicity/Stroke | Neuronal cell cultures, Animal model tissues | Measuring early caspase-6 activation following excitotoxic events. | Marker of acute neuronal injury. |

Future Directions and Emerging Research Avenues

Development of Next-Generation N-acetyl-Val-Glu-Ile-Asp-pNA Derivatives

The tetrapeptide sequence VEID is recognized by caspase-6 on key substrates like Lamin A/C, a protein whose cleavage is not efficiently processed by other executioner caspases. nih.gov This specificity forms the basis for developing novel research tools. Future research is focused on creating derivatives of Ac-VEID-pNA to enhance sensitivity, specificity, and application in complex biological systems.

One promising direction is the development of advanced activity-based probes (ABPs). While Ac-VEID-pNA is a substrate, ABPs are designed to covalently bind to the active site of the enzyme, allowing for more direct and stable labeling. For instance, modifying the pNA group with a reactive "warhead" like a fluoromethyl ketone (FMK), as seen in Z-VEID-FMK, creates an irreversible inhibitor useful for studying enzyme function in vitro and in vivo. rndsystems.com Researchers have also developed fluorescent ABPs based on the VEID sequence to monitor caspase-6 activity in intact cells and even in whole organisms, offering enhanced sensitivity over colorimetric assays. nih.gov

Furthermore, studies profiling caspase-6 substrate specificity have revealed a preference for pentapeptide sequences over the traditional tetrapeptides. rsc.org This finding opens the door for developing next-generation VEID-based derivatives with an additional amino acid at the P5 position to increase affinity and selectivity for caspase-6. rsc.org Such derivatives could lead to more precise tools for distinguishing caspase-6 activity from that of other closely related caspases. rsc.org

| Derivative Type | Base Sequence | Modification | Potential Advantage |

| Irreversible Inhibitor | VEID | Z- (benzyloxycarbonyl) group and FMK (fluoromethyl ketone) warhead | Covalent binding for stable, long-term inhibition studies |

| Fluorescent Probe | VEID | Fluorophore conjugation (e.g., AOMK - acyloxymethyl ketone) | High sensitivity for in vivo imaging and flow cytometry |

| Pentapeptide Substrate | X-VEID | Addition of an amino acid at the P5 position | Increased selectivity and affinity for caspase-6 |

Computational Modeling and Simulation of Enzyme-Substrate Interactions

Computational approaches are becoming increasingly indispensable in enzymology. Molecular dynamics (MD) simulations, in particular, offer a powerful lens through which to view the dynamic process of Ac-VEID-pNA binding to and being cleaved by caspase-6. These simulations can model the movements of atoms over time, providing a level of detail that is often inaccessible through experimental methods alone. nih.govmdpi.com

Researchers have already used MD simulations and perturbation-response scanning to investigate the conformational transitions of caspase-6 when binding to the inhibitor Ac-VEID-CHO. nih.gov These studies have highlighted the key hydrogen bond interactions and structural rearrangements that are critical for the enzyme's activation. nih.govresearchgate.net Future computational work will undoubtedly focus on simulating the entire catalytic cycle with Ac-VEID-pNA, from initial binding and conformational change to the cleavage of the p-nitroanilide group.

Such simulations can be used to:

Predict Binding Affinities: Calculate the free energy of binding for newly designed VEID derivatives, allowing for the in silico screening of potential next-generation substrates and inhibitors.

Identify Allosteric Sites: Uncover regions on the enzyme, distant from the active site, that influence substrate binding and catalysis. This could open up new avenues for the development of allosteric modulators of caspase-6 activity.

Elucidate the Role of Water Molecules: Investigate the role of individual water molecules in mediating the interaction between the substrate and the enzyme, which can be crucial for rational drug design.

The synergy between computational modeling and experimental validation will be key to accelerating the development of more sophisticated tools based on the Ac-VEID-pNA scaffold. nih.gov

Expanding Research to Non-Caspase Protease Families

While Ac-VEID-pNA is primarily recognized as a caspase-6 substrate, the principles of substrate specificity are not always absolute. Broader screening studies have shown that some level of cross-reactivity can exist among proteases, particularly within the same family. nih.gov For instance, while caspase-6 has a preference for the VEID sequence, it has been shown to also cleave substrates with sequences preferred by other caspases, such as LEHD (caspase-9) and IETD (caspase-8). nih.gov

A future research avenue involves exploring whether the VEID sequence, or variations of it, can be recognized by proteases outside the caspase family. Proteomic techniques, such as proteomic identification of cleavage sites (PICS), allow for the unbiased screening of protease substrate specificity against complex peptide libraries derived from entire proteomes. researchgate.net Applying such methods could reveal unexpected off-target cleavage of VEID-containing sequences by other cysteine proteases or even other classes of proteases.

Furthermore, recent research has identified a non-apoptotic role for caspase-6 in regulating innate immunity and inflammasome activation. nih.gov This discovery suggests that the biological context of caspase-6 activity is broader than previously understood. Investigating the cleavage of Ac-VEID-pNA in models of inflammation or host defense could reveal new functions and regulatory mechanisms for caspase-6, potentially linking its activity to other protease families involved in these pathways. While speculative, such studies could expand the utility of Ac-VEID-pNA as a tool to probe crosstalk between different proteolytic systems.

Q & A

Basic Research Questions

Q. What is the standard protocol for using N-acetyl-Val-Glu-Ile-Asp-pNA in caspase-3 activity assays?

- Methodological Answer : Prepare a substrate solution by dissolving this compound in DMSO or assay buffer (e.g., 20 mM HEPES, pH 7.4). Use a final concentration of 200–400 µM in a 96-well plate. Incubate with caspase-3 (or cell lysates containing activated caspase-3) at 37°C for 1–4 hours. Measure absorbance at 405 nm to quantify p-nitroaniline (pNA) release, which correlates with enzymatic activity. Include controls (e.g., substrate-only, enzyme-only) to normalize background signals .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. Prepare working solutions fresh or aliquot stock solutions (e.g., 10 mM in DMSO) to avoid repeated freeze-thaw cycles. Validate stability via HPLC or spectrophotometric checks after storage. Follow general lab safety protocols (e.g., PPE, proper ventilation) as outlined in Health and Safety Plans (HASP) for chemical handling .

Q. What are the primary applications of this compound in apoptosis research?

- Methodological Answer : This substrate is widely used to measure caspase-3 activity, a key enzyme in apoptotic pathways. Applications include:

- Quantifying apoptosis induction in cell lysates under treatments like chemotherapeutic agents.

- Validating caspase-3 inhibition by small molecules or genetic knockout models.

- Cross-referencing results with fluorescent substrates (e.g., Ac-DEVD-AMC) or Western blotting for cleaved caspase-3 to ensure methodological consistency .

Advanced Research Questions

Q. How can researchers optimize kinetic parameters (e.g., , ) for this compound in protease assays with non-standard enzyme concentrations?

- Methodological Answer : Conduct initial rate measurements by varying substrate concentrations (e.g., 50–1000 µM) under saturating enzyme conditions. Use nonlinear regression to fit data to the Michaelis-Menten equation. For low enzyme activity, extend incubation times or increase lysate protein concentration. Validate linearity of pNA release over time and adjust detection sensitivity (e.g., microplate reader settings) to minimize noise .

Q. What strategies resolve discrepancies between this compound assay results and alternative caspase-3 detection methods (e.g., Western blot)?

- Methodological Answer :

- Step 1 : Confirm substrate specificity using caspase-3 inhibitors (e.g., Z-DEVD-FMK) or caspase-3-deficient cell lines.

- Step 2 : Check for interfering substances in lysates (e.g., high ATP, detergents) that may quench pNA signals.

- Step 3 : Compare temporal dynamics; caspase-3 activation peaks earlier than substrate cleavage in some systems. Use parallel time-course experiments to align data .

Q. How does this compound selectivity compare to fluorogenic substrates (e.g., Ac-DEVD-AMC) in complex biological samples?

- Methodological Answer : Perform side-by-side assays with both substrates in identical samples. Use selective caspase inhibitors to isolate contributions from non-target proteases (e.g., cathepsins). For samples with high autofluorescence, prioritize pNA-based assays to avoid spectral interference. Validate selectivity via mass spectrometry or activity-based protein profiling (ABPP) .

Q. What experimental controls are critical when using this compound in high-throughput screening (HTS) for drug discovery?

- Methodological Answer : Include:

- Positive controls : Recombinant caspase-3 with known activity.

- Negative controls : Heat-inactivated enzyme or buffer-only reactions.

- Interference controls : Test compounds at screening concentrations to detect absorbance-quenching effects. Normalize data using Z’-factor calculations to assess assay robustness .

Data Analysis and Validation

Q. How should researchers statistically analyze dose-response data from this compound-based caspase-3 inhibition assays?

- Methodological Answer : Fit inhibition curves using four-parameter logistic models (e.g., calculations) in software like GraphPad Prism. Perform triplicate replicates to estimate standard deviations. Apply ANOVA for group comparisons and post-hoc tests (e.g., Tukey’s) for significance. Report values to validate model fit .

Q. What are common pitfalls in interpreting this compound assay results, and how can they be mitigated?

- Methodological Answer :

- Pitfall 1 : Non-linear pNA release due to substrate depletion. Mitigation: Use shorter incubation times or lower enzyme concentrations.

- Pitfall 2 : Cross-reactivity with caspase-7. Mitigation: Use isoform-specific inhibitors or confirm results with caspase-7 knockout models.

- Pitfall 3 : Buffer pH effects on enzyme activity. Mitigation: Pre-test buffer conditions (pH 6.5–7.5) and include pH stabilizers (e.g., HEPES) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.